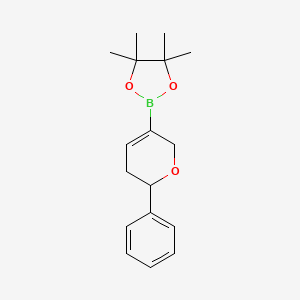
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a dihydropyran derivative. Common reagents used in the synthesis include boron tribromide, boron trichloride, and various catalysts to facilitate the reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve heating to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds.
Scientific Research Applications
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen, making it a versatile component in chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as binding to biological molecules in medicinal chemistry or acting as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity.
Dioxaborolane Derivatives: Compounds with similar dioxaborolane rings but different substituents.
Boronic Esters: Compounds with boron bonded to ester groups, used in similar applications.
Uniqueness
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines a dioxaborolane ring with a phenyl-substituted dihydropyran. This unique combination imparts distinct reactivity and properties, making it valuable in specialized applications.
Properties
CAS No. |
212127-82-7 |
|---|---|
Molecular Formula |
C17H23BO3 |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-12-14)13-8-6-5-7-9-13/h5-10,15H,11-12H2,1-4H3 |
InChI Key |
VZVZLUVBKPTAPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















